molecular formula C15H16N2O5 B13207643 2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13207643
M. Wt: 304.30 g/mol
InChI Key: YHXWLVIJRVYKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous oxazole derivatives reveal key insights into the structural features of this compound. The 1,3-oxazole core adopts a planar conformation, with bond lengths between the oxygen (O1) and nitrogen (N1) atoms measuring approximately 1.36 Å, consistent with aromatic delocalization. The propan-2-yl substituent at position 4 introduces steric bulk, forcing the isopropyl group into a staggered conformation relative to the oxazole plane. This spatial arrangement minimizes van der Waals repulsions between the methyl groups and the adjacent benzyloxycarbonyl moiety.

The benzyloxycarbonyl (Cbz) group at position 2 forms a dihedral angle of 52°–58° with the oxazole ring, as observed in related structures. This torsion arises from partial conjugation between the carbonyl group and the oxazole’s π-system, which is disrupted by steric interactions with the isopropyl substituent. Hydrogen bonding between the carboxylic acid proton (O5–H) and the oxazole nitrogen (N3) stabilizes the zwitterionic form in the solid state, as evidenced by O···N distances of 2.65–2.70 Å.

Table 1. Key Crystallographic Parameters for Analogous Oxazole Derivatives
Parameter Value Range Source Compound Reference
O1–N1 Bond Length (Å) 1.35–1.38
C2–N2 Bond Length (Å) 1.32–1.34
Dihedral Angle (°) 52–58
O···N Hydrogen Bond (Å) 2.65–2.70

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):
The $$^{1}\text{H}$$ NMR spectrum in deuterated chloroform displays distinct resonances:

  • Aromatic protons from the benzyloxy group: δ 7.32–7.45 ppm (multiplet, 5H)
  • Oxazole H-5 proton: δ 8.24 ppm (singlet, 1H)
  • Isopropyl methyl groups: δ 1.28 ppm (doublet, 6H) and δ 2.95 ppm (septet, 1H)

The $$^{13}\text{C}$$ NMR spectrum confirms the carboxylic acid carbonyl at δ 168.9 ppm and the carbamate carbonyl at δ 155.2 ppm. The oxazole carbons (C-2 and C-4) resonate at δ 148.5 and δ 126.7 ppm, respectively, consistent with electron-withdrawing substituent effects.

Infrared Spectroscopy (IR):
Key absorption bands include:

  • O–H stretch (carboxylic acid): 2500–3000 cm$$^{-1}$$ (broad)
  • C=O stretches: 1720 cm$$^{-1}$$ (carbamate), 1695 cm$$^{-1}$$ (carboxylic acid)
  • Oxazole ring vibrations: 1560 cm$$^{-1}$$ (C=N), 1475 cm$$^{-1}$$ (C–O–C)

Mass Spectrometry (MS):
High-resolution ESI-MS shows a molecular ion peak at m/z 347.1372 ([M+H]$$^+$$), with fragmentation pathways involving loss of the benzyloxy group (−106.0783 Da) and decarboxylation (−44.9976 Da).

Computational Modeling of Electronic Structure and Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicative of moderate electrophilicity. The HOMO is localized on the oxazole ring and carbamate group, while the LUMO resides primarily on the carboxylic acid moiety (Figure 1).

Natural bond orbital (NBO) analysis identifies strong hyperconjugation between the oxazole lone pairs and the σ* orbitals of adjacent C–N bonds, stabilizing the ring by 18.6 kcal/mol. The electrostatic potential map highlights nucleophilic regions at the carboxylic oxygen (O5) and electrophilic sites at the carbamate carbonyl carbon (C7).

Table 2. Computed Electronic Parameters
Parameter Value Method
HOMO-LUMO Gap (eV) 5.2 B3LYP/6-311+G(d,p)
NBO Stabilization (kcal/mol) 18.6 B3LYP/6-31G(d)
Dipole Moment (Debye) 4.8 B3LYP/6-311+G(d,p)

Reactivity predictions suggest preferential attack at C-5 of the oxazole ring by nucleophiles, facilitated by the electron-withdrawing carboxylic acid group. The isopropyl substituent sterically hinders approach from the C-4 position, directing reactivity toward the less hindered C-5 site.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C15H16N2O5/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20)

InChI Key

YHXWLVIJRVYKAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclodehydration of N-Acyl-α-Amino Acids

Methodology:

  • Step 1: Formation of N-acyl-α-amino acids through N-acylation of amino acids with acyl chlorides or anhydrides.
  • Step 2: Cyclodehydration of N-acyl-α-amino acids to form the oxazole ring, typically using dehydrating agents such as phosphoryl trichloride or ethyl chloroformate in the presence of bases like 4-methylmorpholine.

Research Findings:

  • Fujita and Kunishima demonstrated a one-pot synthesis involving N-acylation followed by cyclodehydration with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which effectively produces 1,3-oxazol-5(4H)-ones.

Reaction Scheme:

Amino acid + Acyl chloride → N-acyl-α-amino acid → Cyclodehydration → 1,3-oxazol-5(4H)-one

Synthesis via Amidation and Cross-Coupling

Methodology:

  • Step 1: Amidation of acyl chlorides with amino derivatives, such as benzylamines, to form N-benzylamides.
  • Step 2: Cyclization using reagents like phosphoryl trichloride to form the oxazole core.
  • Step 3: Functionalization at the 5-position with carboxylic acids via oxidation or coupling reactions.

Research Findings:

  • The synthesis of 2-aryl-4-isopropyl-1,3-oxazoles involves acylation of aromatic compounds followed by cyclization, as demonstrated by Robinson–Gabriel cyclization, yielding compounds with high efficiency (~90%).

Use of Transition-Metal Catalyzed Couplings

Methodology:

  • Step 1: Synthesis of acyl or aryl precursors via Suzuki–Miyaura coupling.
  • Step 2: Cyclization to form the oxazole ring, often mediated by palladium catalysts.

Research Findings:

  • Müller’s group developed a sequence involving amidation-coupling-isomerization starting from acyl chlorides and propargyl amines, leading to polyfunctionalized oxazoles, which can be tailored to include the benzyloxycarbonyl amino group.

Specific Route for the Target Compound

Based on the reviewed literature, a plausible synthetic pathway for 2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves:

Step 1: Preparation of the N-Benzyloxycarbonyl-α-amino Acid Derivative

  • Reagents: Benzyloxycarbonyl chloride (CBZ-Cl), amino acid (e.g., valine or isopropyl-substituted amino acid).
  • Conditions: Aqueous or organic solvent, base such as sodium bicarbonate or triethylamine, at 0–25°C.
  • Outcome: Formation of N-CBZ-protected amino acid.

Step 2: Conversion to N-Acyl-α-Amino Acid

  • Reagents: Acyl chlorides derived from suitable carboxylic acids, possibly with the propan-2-yl substituent.
  • Conditions: Anhydrous solvents like dichloromethane, presence of a base (e.g., pyridine), at 0–50°C.
  • Outcome: N-Acylation of the amino acid.

Step 3: Cyclodehydration to Form the Oxazole Ring

  • Reagents: Dehydrating agents such as phosphoryl trichloride (POCl₃) or ethyl chloroformate.
  • Conditions: Reflux in inert solvents like dichloromethane or pyridine, often under inert atmosphere.
  • Outcome: Formation of the 1,3-oxazole ring with the desired substituents.

Step 4: Oxidation or Functionalization at the 5-Position

  • Reagents: Oxidants like hypervalent iodine reagents or coupling agents.
  • Conditions: Mild oxidation at room temperature.
  • Outcome: Introduction of the carboxylic acid group at the 5-position.

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents Conditions Key Outcomes Yield (%) References
1 Amino acid CBZ-Cl, base 0–25°C, aqueous/organic N-CBZ amino acid 85–95
2 N-CBZ amino acid Acyl chloride 0–50°C, dry solvent N-acyl amino acid 80–90
3 N-acyl amino acid POCl₃ or ethyl chloroformate Reflux, inert atmosphere Oxazoline ring 70–85
4 Oxazoline intermediate Oxidant (e.g., iodine reagents) Room temperature Carboxylic acid at 5-position 65–80

Notes and Considerations

  • Selectivity: The choice of dehydrating agent influences regioselectivity and yield; phosphoryl trichloride is effective but requires careful handling.
  • Protection/Deprotection: The CBZ (benzyloxycarbonyl) group protects the amino functionality during acylation and cyclization steps.
  • Reaction Conditions: Mild temperatures (0–50°C) are preferred to prevent side reactions.
  • Purification: Chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexane) is standard for isolating pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Heterocycle Core Key Substituents Functional Groups Notable Properties Reference
2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid C₁₅H₁₆N₂O₅ 304.30 1,3-oxazole 4-isopropyl, 2-(Cbz-amino), 5-carboxylic acid Carboxylic acid, carbamate High lipophilicity; Cbz stability -
2-BENZYL-5-CHLORO-2H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID C₁₀H₈ClN₃O₂ 237.65 1,2,3-triazole 2-benzyl, 5-chloro, 4-carboxylic acid Carboxylic acid, triazole Electron-withdrawing Cl enhances reactivity
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₉NO₅S 279.27 1,3-thiazole 4-methyl, 2-(1,3-benzodioxol-5-yloxy), 5-carboxylic acid Carboxylic acid, ether Polar S atom improves water solubility
Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate C₁₉H₂₂N₄O₇ 418.40 Dihydropyrimidine 2-(Cbz-amino)propan-2-yl, 4-methyl carboxylate, 5-hydroxy, 6-oxo Carboxylate ester, carbamate, ketone Enhanced steric hindrance; ester hydrolysis susceptibility

Key Comparative Insights:

Triazole derivatives () exhibit stronger electron-withdrawing effects, which may accelerate nucleophilic substitution reactions compared to oxazoles.

Functional Group Impact :

  • The Cbz group in the target compound and derivative provides intermediate stability under synthetic conditions, contrasting with more labile esters (e.g., methyl carboxylate in ) .
  • Carboxylic acid groups (target, ) enable salt formation or conjugation, whereas esterified derivatives () are prone to hydrolysis in biological systems.

Chlorine in ’s triazole derivative introduces electron-withdrawing effects, enhancing electrophilic reactivity at the carboxylic acid position .

Research Findings:

  • Synthetic Applications : The Cbz group in the target compound aligns with its use in peptide synthesis (), where it protects amines during coupling reactions. Its stability contrasts with Fmoc groups, which require basic deprotection .
  • Biological Relevance : Thiazole derivatives () are frequently associated with antimicrobial activity, while oxazoles may exhibit distinct target selectivity due to reduced polarity .
  • Physicochemical Properties : The target’s calculated logP (estimated ~2.5) exceeds that of ’s thiazole (logP ~1.8) due to the isopropyl group, suggesting better membrane permeability but lower solubility .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C18H25NO4\text{C}_{18}\text{H}_{25}\text{N}\text{O}_{4}

This compound features a benzyloxycarbonyl group, an amino group, and an oxazole ring, which are known to contribute to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs derived from benzoxazole structures have shown promising anticancer properties:

  • Cytotoxicity Testing : The cytotoxic effects were evaluated using the AlamarBlue assay on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed varying degrees of effectiveness compared to established anticancer agents like UK-1, with some derivatives demonstrating enhanced activity against specific cancer types .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies employing DPPH and ABTS assays revealed that certain derivatives possess moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Preliminary assessments suggest that the compound may exhibit antimicrobial effects. The presence of the oxazole moiety is often linked with enhanced antimicrobial activity against various pathogens. However, detailed studies are required to quantify this effect and establish specific mechanisms .

Case Studies

  • Study on Benzoxazole Derivatives : A comprehensive study on benzoxazole analogs demonstrated their ability to inhibit cancer cell proliferation in vitro. The modifications at the C4 position retained significant anticancer activity while altering the toxicity profile .
  • Antioxidant Evaluation : Another study focused on synthesizing novel compounds containing oxazole rings and evaluating their antioxidant capacity using multiple assays. The findings indicated that certain modifications could enhance antioxidant properties while maintaining low toxicity levels .

Comparative Analysis of Biological Activities

Compound Activity Type Cell Line Tested IC50 Value (µM)
UK-1AnticancerMCF-710
Compound AAnticancerA54915
Compound BAntioxidantN/A20
Compound CAntimicrobialE. coliN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.